molecular formula C11H13N3OS B368757 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-2-ol CAS No. 447412-96-6

1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-2-ol

Cat. No.: B368757
CAS No.: 447412-96-6
M. Wt: 235.31g/mol
InChI Key: VKWHGQNWCYOJIJ-UHFFFAOYSA-N
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Description

1-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-2-ol is a compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a mercapto group (-SH) and a phenyl group attached to the triazole ring, along with a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-2-ol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and reduction steps. One common method involves the reaction of 4-phenyl-3-thiosemicarbazide with carbon disulfide to form the corresponding 1,2,4-triazole-3-thiol, which is then alkylated with 2-bromo-1-propanol under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It may be used in the development of new materials with specific properties, such as corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

    5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-ol: Similar structure but lacks the propanol moiety.

    4-Methyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol: Contains a phenol group instead of a propanol group.

Uniqueness

1-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-2-ol is unique due to the presence of both a mercapto group and a propanol moiety, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(2-hydroxypropyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-8(15)7-10-12-13-11(16)14(10)9-5-3-2-4-6-9/h2-6,8,15H,7H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWHGQNWCYOJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NNC(=S)N1C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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